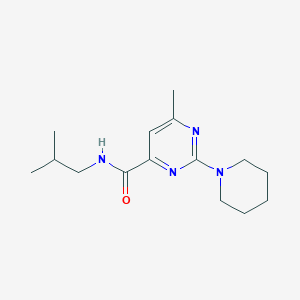![molecular formula C13H13N3O2 B7561792 3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PMB or 5-isopropyl-2-methoxybenzonitrile-3-oxide. PMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.27 g/mol.
作用機序
The mechanism of action of PMB is not well understood. However, it is believed that PMB acts as a radical scavenger and reacts with hydrogen peroxide to form a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of hydrogen peroxide in the sample.
Biochemical and Physiological Effects:
PMB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-cytotoxic in various cell lines. PMB has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the significant advantages of PMB is its potential as a fluorescent probe for detecting hydrogen peroxide in living cells. It is also relatively easy to synthesize compared to other fluorescent probes. However, the yield of PMB obtained from the synthesis methods is relatively low, which can limit its applications.
将来の方向性
There are several future directions for the research on PMB. One of the significant areas of research is to develop more efficient synthesis methods to increase the yield of PMB. Another area of research is to explore the potential applications of PMB in the treatment of cancer and other diseases. Additionally, the mechanism of action of PMB needs to be further elucidated to understand its potential applications fully.
合成法
There are several methods for synthesizing PMB, including the reaction of 5-isopropyl-1,3,4-oxadiazol-2-amine with 3-bromoanisole and potassium carbonate in DMF. Another method involves the reaction of 5-isopropyl-1,3,4-oxadiazol-2-amine with 3-bromobenzonitrile and potassium carbonate in DMF. The yield of PMB obtained from these methods is around 50-60%.
科学的研究の応用
PMB has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of PMB is as a fluorescent probe for detecting hydrogen peroxide in living cells. PMB is also used as a precursor for the synthesis of various biologically active compounds. It is used in the synthesis of PMB-amine, which has potential applications in the treatment of cancer.
特性
IUPAC Name |
3-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(2)13-16-15-12(18-13)8-17-11-5-3-4-10(6-11)7-14/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWHRQUCNSIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)


![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)
![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)